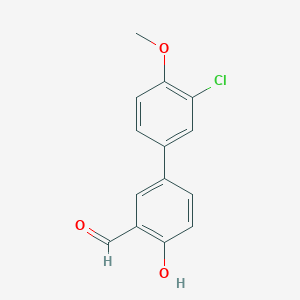
4-(2,3-Dichlorophenyl)-2-formylphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,3-Dichlorophenyl)-2-formylphenol, 95% (4-DCFP) is a phenolic compound with a wide range of applications in the scientific research field. It is a versatile and highly reactive compound, which is used in the synthesis of various other compounds and has been studied for its unique properties. 4-DCFP has been found to be an effective catalyst in the synthesis of several different compounds, as well as having potential applications in the field of biochemistry and physiology.
Aplicaciones Científicas De Investigación
4-(2,3-Dichlorophenyl)-2-formylphenol, 95% has a wide range of applications in the scientific research field. It is a versatile compound that can be used in the synthesis of other compounds, such as polymers and drugs. It has been used in the synthesis of polymers for drug delivery, and in the synthesis of drugs for the treatment of cancer and other diseases. It has also been used in the synthesis of nanomaterials for various applications. Additionally, 4-(2,3-Dichlorophenyl)-2-formylphenol, 95% has been studied for its potential applications in biochemistry and physiology.
Mecanismo De Acción
The mechanism of action of 4-(2,3-Dichlorophenyl)-2-formylphenol, 95% is not yet fully understood. However, it is believed to act by binding to certain enzymes and other proteins, which can then alter their activity. This can lead to changes in the biochemical and physiological processes of the body. It has also been suggested that 4-(2,3-Dichlorophenyl)-2-formylphenol, 95% may act as an antioxidant, which could be beneficial in the treatment of certain diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2,3-Dichlorophenyl)-2-formylphenol, 95% are still being studied. However, it has been shown to have an inhibitory effect on certain enzymes, which can lead to changes in the biochemical and physiological processes of the body. It has also been suggested that 4-(2,3-Dichlorophenyl)-2-formylphenol, 95% may act as an antioxidant, which could be beneficial in the treatment of certain diseases. Additionally, 4-(2,3-Dichlorophenyl)-2-formylphenol, 95% has been shown to have anti-inflammatory and anti-cancer properties, which could be beneficial in the treatment of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(2,3-Dichlorophenyl)-2-formylphenol, 95% has several advantages for use in laboratory experiments. It is a highly reactive compound, which makes it easy to use in the synthesis of other compounds. Additionally, it is relatively inexpensive, which makes it an attractive option for laboratory experiments. However, there are some limitations to its use in laboratory experiments. For example, it can be difficult to purify the product, and it can be toxic if not handled properly.
Direcciones Futuras
There are several potential future directions for the use of 4-(2,3-Dichlorophenyl)-2-formylphenol, 95%. One potential direction is its use in the synthesis of new compounds, such as polymers and drugs. Additionally, it could be used in the development of new nanomaterials for various applications. Additionally, further research into its biochemical and physiological effects could lead to new treatments for various diseases. Finally, further research into its mechanism of action could lead to new insights into the biochemical and physiological processes of the body.
Métodos De Síntesis
The synthesis of 4-(2,3-Dichlorophenyl)-2-formylphenol, 95% is a relatively simple process that can be completed in a few steps. One commonly used method involves the reaction of 2,3-dichlorophenol with formaldehyde in the presence of an acid catalyst, such as sulfuric acid. This reaction produces 4-(2,3-Dichlorophenyl)-2-formylphenol, 95% as the major product, with other minor byproducts. The reaction can be optimized by varying the reaction parameters such as temperature, time, and concentration of reactants. The product can then be purified by column chromatography or recrystallization.
Propiedades
IUPAC Name |
5-(2,3-dichlorophenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O2/c14-11-3-1-2-10(13(11)15)8-4-5-12(17)9(6-8)7-16/h1-7,17H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKPRUBQZCTVEGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CC(=C(C=C2)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00685275 |
Source


|
| Record name | 2',3'-Dichloro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-Dichlorophenyl)-2-formylphenol | |
CAS RN |
1111129-06-6 |
Source


|
| Record name | 2',3'-Dichloro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Formyl-6-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6378547.png)
![2-Formyl-4-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6378553.png)






![2-Formyl-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6378578.png)

